![molecular formula Al4Si3 B3079330 硅化铝 CAS No. 106698-75-3](/img/structure/B3079330.png)
硅化铝
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描述
Aluminium silicide (AlSi) is a compound that is widely used in the field of material science due to its remarkable properties. It is a binary compound of aluminium and silicon and is often used as a semiconductor material in electronic devices. Aluminium silicide is also used as a reducing agent in metallurgy and as a catalyst in chemical reactions. In
科学研究应用
1. 半导体和电子工业
硅化铝(AlSi)在半导体和电子工业中具有显着的应用。例如,Ashtikar和Sharma(1995)探索了氢化非晶硅和铝之间的反应,观察到即使在室温下也会形成硅化铝。这项研究突出了AlSi在肖特基二极管(一种半导体器件)中的潜力。研究表明,随后的退火导致了各种取向的硅化铝共存,影响了这些器件的电气性能(Ashtikar和Sharma,1995)。
2. 高温应用和材料科学
含铝的耐热硅化物在高温操作的行业中很重要。Sundberg等人(2004)研究了含铝硅化物及其在包括真空在内的各种气氛中的性能。他们的研究结论是,钼铝硅化物(Kanthal Super ER)等材料可以在高达1575°C的空气中运行,展示了它们在电厂、汽车和化工行业中的应用潜力(Sundberg等人,2004)。
3. 光电应用
Dalapati等人(2015)报道了在600°C的硅衬底上生长α相铝合金化铁硅化物。他们发现将铝掺入硅化物薄膜中降低了α相FeSi2的转变温度,使其适用于光电应用。该研究强调了硅化铝在可再生能源和电子应用中的潜力(Dalapati等人,2015)。
4. 薄膜晶体管中的金属化
Duy等人(2010)研究了使用自对准制造工艺的铝金属化源/漏极薄膜晶体管。这项研究强调了铝如何尽管不与硅形成金属硅化物,但可以提高薄膜晶体管中源极和漏极电极的导电性。这些进步对于开发高性能硅集成电路至关重要(Duy等人,2010)。
未来方向
- G. J. van Gurp, J. L. C. Daams, A. van Oostrom, L. J. M. Augustus, Y. Tamminga. “Aluminum‐silicide reactions. I. Diffusion, compound formation, and microstructure.” Journal of Applied Physics, 50, 6915–6922 (1979)
- R. Rosenberg, M. J. Sullivan, J. K. Howard. “Thin Films‐Interdiffusion and Reactions.” In Thin Films‐Interdiffusion and Reactions, edited by J. M. Poate, K. N. Tu, and J. W. Mayer (Wiley, New York, 1978), p. 25
- M. Hansen. Constitution of Binary Alloys. McGraw‐Hill, New York, 1958
- H. Grinolds and G. Y. Robinson. “Auger electron spectroscopy.” J. Vac. Sci. Technol., 14, 75 (1977)
属性
InChI |
InChI=1S/4Al.3Si |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTZODAHLMBGLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al]#[Si].[Al]#[Si].[Al]=[Si]=[Al] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al4Si3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648873 |
Source
|
Record name | Alumanylidynesilyl--dialuminasila-1,2-diene-1,3-diyl (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminium silicide | |
CAS RN |
106698-75-3 |
Source
|
Record name | Alumanylidynesilyl--dialuminasila-1,2-diene-1,3-diyl (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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